molecular formula C24H18F3N5O B10920621 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10920621
M. Wt: 449.4 g/mol
InChI Key: ZILWQDWAXZIZKI-UHFFFAOYSA-N
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Description

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines, oxadiazoles, and pyrimidines. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions might involve the use of reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

In biological research, pyrazolo[1,5-a]pyrimidines are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets.

Medicine

Medicinally, compounds of this class are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.

Industry

In the industrial sector, such compounds may be used in the development of new materials, coatings, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Oxadiazole Derivatives: Known for their diverse pharmacological properties, these compounds are often studied alongside pyrazolo[1,5-a]pyrimidines.

Uniqueness

The uniqueness of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H18F3N5O

Molecular Weight

449.4 g/mol

IUPAC Name

3-phenyl-5-[5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C24H18F3N5O/c1-14(2)15-8-10-16(11-9-15)18-12-20(24(25,26)27)32-21(28-18)13-19(30-32)23-29-22(31-33-23)17-6-4-3-5-7-17/h3-14H,1-2H3

InChI Key

ZILWQDWAXZIZKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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